molecular formula C24H29N5O2S B2694298 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 1189996-97-1

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B2694298
CAS No.: 1189996-97-1
M. Wt: 451.59
InChI Key: TUHOYMIVCWCJCX-UHFFFAOYSA-N
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Description

Historical Context and Development of Thieno[2,3-e]triazolo Compounds

Thieno[2,3-e]triazolo-pyrimidine derivatives represent a critical class of fused heterocyclic compounds with origins in late 20th-century medicinal chemistry. Early work on thienopyrimidines, such as those described in the 2005 patent EP1591446A1, focused on their gonadotropin-releasing hormone (GnRH) antagonistic activity. These discoveries laid the groundwork for structural modifications to enhance pharmacological properties. By 2013, researchers like Ashour et al. expanded the scope to anti-inflammatory and analgesic applications, demonstrating the versatility of triazolopyrimidine scaffolds. The integration of a triazole ring into thienopyrimidine systems, as seen in the synthesis of thieno[2,3-d]triazolo[1,5-a]pyrimidines, marked a pivotal advancement in optimizing bioactivity and metabolic stability.

The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide emerges from this lineage, combining a triazolopyrimidine core with a propanamide side chain. Its design reflects iterative improvements in solubility and target affinity observed in derivatives from Servier Laboratories’ 2014 patent AU2014274644B2, which highlighted apoptosis-inducing thienopyrimidines for oncology.

Classification within Heterocyclic Chemistry Framework

This compound belongs to the tricyclic fused heterocycles, characterized by:

  • Thiophene ring : A sulfur-containing five-membered aromatic system.
  • Pyrimidine ring : A six-membered diazine core contributing to hydrogen-bonding interactions.
  • 1,2,4-Triazole ring : A nitrogen-rich heterocycle enhancing π-π stacking and kinase inhibition potential.

The fusion pattern (thieno[2,3-e] linkage) positions the thiophene ring at the 2,3-positions relative to the pyrimidine, while the triazole occupies the 4,3-a position (Figure 1). Such arrangements are critical for maintaining planar geometries essential for intercalation or enzyme binding. Compared to simpler triazolopyrimidines, the addition of a 4-isobutyl group and a 5-oxo moiety introduces steric bulk and hydrogen-bond acceptor sites, respectively, influencing conformational flexibility.

Significance in Medicinal Chemistry Research

Thieno-triazolopyrimidines have garnered attention for their multitarget potential:

  • Anticancer activity : Servier Laboratories’ derivatives demonstrated pro-apoptotic effects via Bcl-2 protein modulation.
  • Anti-inflammatory action : Ashour et al. reported COX-2 inhibition by triazolopyrimidines with ED~50~ values <10 mg/kg.
  • Antimicrobial properties : Shetty et al. showed MIC values of 8–32 µg/mL against Staphylococcus aureus for structurally related compounds.

The propanamide side chain in the target compound likely enhances blood-brain barrier penetration, suggesting utility in neuroinflammatory or CNS malignancy contexts. Computational docking studies on analogous structures (e.g., PMC10934261) reveal strong binding to kinases like EGFR and CDK2, underscoring its kinase inhibitor potential.

Relationship to Other Triazolopyrimidine Derivatives

Key structural comparisons include:

Feature Target Compound Analog from AU2014274644B2 Anti-inflammatory Derivative
Core Structure Thieno[2,3-e]triazolo[4,3-a]pyrimidine Thieno[3,2-d]pyrimidine Thieno[2',3':4,5]pyrimido[1,2-b]triazine
Substituents 4-Isobutyl, 5-oxo, propanamide 2-Fluorophenyl, piperazine 4-Methoxyphenyl, methylthio
Bioactivity Kinase inhibition (predicted) Apoptosis induction COX-2 inhibition

The target compound’s isobutyl group contrasts with Servier’s fluorophenyl substituents, potentially reducing hepatotoxicity risks associated with aromatic halogens. Its propanamide chain mirrors the hydrazide moieties in Ashour’s anti-inflammatory agents but with improved hydrolytic stability.

Isomeric Forms and Nomenclature

The systematic IUPAC name delineates the fusion positions and substituents:

  • Thieno[2,3-e] : Indicates thiophene fused to pyrimidine at the latter’s 2,3-positions.
  • Triazolo[4,3-a] : Specifies triazole fused to pyrimidine at positions 4 and 3, with ‘a’ denoting the annelation direction.

Isomerism arises from:

  • Ring fusion alternatives : Thieno[3,2-e] vs. thieno[2,3-e] configurations alter electronic profiles.
  • Triazole orientation : [1,5-a] vs. [4,3-a] fusion affects hydrogen-bond donor/acceptor placement.
  • Stereochemistry : The 4-phenylbutan-2-yl group introduces a chiral center, though synthesis protocols often yield racemic mixtures unless resolved enzymatically.

This nomenclature precision ensures unambiguous identification in patents and pharmacological databases, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S/c1-16(2)15-28-23(31)22-19(13-14-32-22)29-20(26-27-24(28)29)11-12-21(30)25-17(3)9-10-18-7-5-4-6-8-18/h4-8,13-14,16-17H,9-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHOYMIVCWCJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide belongs to a class of thienotriazolopyrimidines that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[2,3-e][1,2,4]triazolo moiety.
  • A pyrimidine backbone.
  • An isobutyl group and a phenylbutan-2-yl substituent.

The molecular formula is C22H25N5O2SC_{22}H_{25}N_{5}O_{2}S, with a molecular weight of approximately 423.5 g/mol .

1. Anti-inflammatory Activity

Research indicates that compounds within the thienotriazolopyrimidine class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound effectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .

Table 1: Summary of Anti-inflammatory Studies

CompoundModel UsedResultReference
10aPaw edema modelSignificant reduction in edema
11cFormalin-induced pain modelGood analgesic activity

2. Analgesic Activity

In addition to anti-inflammatory effects, the compound has been evaluated for analgesic properties. In formalin-induced pain models, compounds with similar structures demonstrated delayed onset analgesia while maintaining a high safety margin .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been noted. Preliminary tests suggest effectiveness against various microorganisms, indicating its potential as an antimicrobial agent in pharmaceutical applications .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of COX enzymes , which play a critical role in the inflammatory response.
  • Molecular docking studies have suggested favorable interactions with target proteins associated with inflammation and pain pathways .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing compounds related to this class:

  • Synthesis and Evaluation
    • A series of thienotriazolopyrimidines were synthesized and screened for biological activity. Notably, compounds demonstrated both anti-inflammatory and analgesic effects while exhibiting low toxicity levels .
  • Molecular Docking Studies
    • Molecular Operating Environment (MOE) software was used to predict binding affinities to COX-2 receptors, providing insights into the potential efficacy of these compounds in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines.

Findings :

  • In vitro studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds show notable cytotoxicity against solid tumor cell lines.
  • The mechanism of action often involves modulation of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type tested.

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity.

Case Study :

  • A study involving related benzoxazepine derivatives revealed their ability to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α in certain cancer cell lines.

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives have also shown antimicrobial activity.

Research Insights :

  • Limited antimicrobial activity was observed against specific bacterial strains in studies involving similar thieno derivatives. This indicates a potential for further exploration in developing antimicrobial agents from this class of compounds.
Biological ActivityRelated CompoundsObservations
AnticancerThieno derivativesSignificant cytotoxicity against solid tumors; modulation of IL-6 and TNF-α levels
Anti-inflammatoryBenzoxazepine derivativesReduction in pro-inflammatory cytokines
AntimicrobialThieno derivativesLimited activity against selected bacterial pathogens

Recent Studies

Recent investigations into the biological activity of compounds related to this compound have highlighted its potential as a chemotherapeutic agent:

Cytotoxicity Studies :
The compound was tested against various cancer cell lines with results indicating significant cytotoxic effects.

Cytokine Modulation :
Studies demonstrated that treatment led to altered levels of inflammatory markers in treated cells.

Chemical Reactions Analysis

Hydrolysis and Amide Bond Reactivity

The propanamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In 6M HCl at reflux (110°C), the amide bond cleaves to yield 3-(4-isobutyl-5-oxo-4,5-dihydrothieno-triazolo-pyrimidin-1-yl)propanoic acid and 4-phenylbutan-2-amine.

  • Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces the sodium salt of the carboxylic acid.

Reaction Conditions Products Yield Characterization
Acidic hydrolysis6M HCl, reflux (6h)Propanoic acid derivative + 4-phenylbutan-2-amine78%NMR, IR, HPLC
Basic hydrolysis2M NaOH, 80°C (4h)Sodium carboxylate + 4-phenylbutan-2-amine82%FT-IR, LC-MS

Functionalization of the Triazolo-Pyrimidine Core

The triazolo-pyrimidine ring system participates in electrophilic substitution and cycloaddition reactions:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C3 position of the thiophene ring .

  • Cycloaddition : Undergoes [3+2] cycloaddition with azides under Cu(I) catalysis to form triazole-linked derivatives.

Reaction Conditions Products Yield Characterization
NitrationHNO₃/H₂SO₄, 0–5°C (2h)Nitro-substituted triazolo-pyrimidine65%¹H NMR, HRMS
Cu-catalyzed cycloadditionCuI, DMF, 80°C (12h)Triazole-fused derivative58%LC-MS, X-ray crystallography

Alkylation and Acylation Reactions

The secondary amine in the 4-phenylbutan-2-yl group undergoes alkylation/acylation:

  • Alkylation : Reacts with methyl iodide in the presence of K₂CO₃ to form a tertiary amine.

  • Acylation : Treating with acetyl chloride yields the corresponding acetamide.

Reaction Conditions Products Yield Characterization
AlkylationCH₃I, K₂CO₃, DMF, 60°C (8h)N-methyl-4-phenylbutan-2-yl derivative72%¹³C NMR, TLC
AcylationAcCl, pyridine, RT (24h)Acetamide derivative68%FT-IR, GC-MS

Oxidation of the Thiophene Ring

The thiophene moiety is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), forming a sulfone derivative .

Reaction Conditions Products Yield Characterization
Oxidation with mCPBAmCPBA, CH₂Cl₂, RT (4h)Thiophene sulfone derivative55%¹H NMR, HRMS

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:

  • Chlorination : POCl₃ at 100°C introduces chlorine at C7 .

  • Amination : Reacts with ammonia in ethanol under pressure to form an amino-substituted analog.

Reaction Conditions Products Yield Characterization
ChlorinationPOCl₃, 100°C (3h)C7-chloro derivative60%LC-MS, elemental analysis
AminationNH₃/EtOH, 120°C (8h)C7-amino derivative48%¹H NMR, IR

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces ring-opening of the triazolo moiety, forming a diazo intermediate that reacts with nucleophiles like water or amines.

Reaction Conditions Products Yield Characterization
UV-induced ring-openingUV (254 nm), MeOH, 12hDiazo intermediate + nucleophilic adducts34%UV-Vis, ESI-MS

Key Research Findings

  • Biological Activity Correlation : Derivatives with electron-withdrawing groups (e.g., nitro, sulfone) show enhanced antimicrobial activity due to increased electrophilicity .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates in cycloadditions compared to non-polar solvents.

  • Thermal Stability : The compound decomposes above 250°C, limiting high-temperature synthetic applications.

Comparison with Similar Compounds

Key Observations :

  • The 4-phenylbutan-2-ylamide substituent increases molecular weight and steric bulk relative to F084-0686’s 4-methylphenyl group, which may influence receptor binding kinetics and metabolic stability.

Functional Group Variations

Another analog, 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide, replaces the phenylbutan group with a thiophene-methyl moiety. While detailed data are unavailable due to access limitations , the thiophene’s electron-rich aromatic system could alter π-π stacking interactions in biological targets compared to the phenylbutan group.

Research Context and Pharmacological Implications

Structure-Activity Relationship (SAR) Insights

  • Isobutyl vs. Butyl : Branched alkyl chains (e.g., isobutyl) may reduce oxidative metabolism compared to linear chains, prolonging half-life.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization be approached?

  • Methodological Answer : The synthesis of this heterocyclic compound involves multi-step protocols, including cyclization, coupling, and purification. Challenges include low yields in cyclocondensation steps (e.g., thieno-triazolo-pyrimidine core formation) and regioselectivity issues during alkylation. To optimize, employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. MeCN), temperature (70–120°C), and catalyst loading. For example, highlights the use of flash chromatography and HPLC (>95% purity) for purification . emphasizes reaction monitoring via LCMS (e.g., m/z 742 [M+H]+) to track intermediates .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Combine 1H/13C NMR for stereochemical analysis (e.g., confirming isobutyl and phenylbutan-2-yl substituents) and LCMS for molecular weight validation. demonstrates NMR’s utility in resolving thieno-triazolo-pyrimidine proton environments , while uses HPLC retention time (1.25 minutes) and LCMS for intermediate characterization . Elemental analysis or HRMS is recommended for final purity verification.

Q. How can researchers design preliminary assays to evaluate the compound’s biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs. For example, notes that trifluoromethyl and heterocyclic motifs in similar compounds show activity in medicinal chemistry contexts . Use dose-response curves (IC50 determination) and compare against reference inhibitors. Include controls for nonspecific binding (e.g., ATP-competitive assays).

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example, shows that 4-chlorophenyl vs. 4-bromophenyl substitutions in pyrazoline analogs yield divergent activity despite similar lipophilicity . To resolve this, perform quantitative SAR (QSAR) modeling with descriptors like Hammett constants or molecular docking to assess binding pocket interactions. Validate hypotheses via site-directed mutagenesis or crystallography (if protein structures are available).

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Transition from batch to continuous-flow chemistry ( ) for exothermic or air-sensitive steps (e.g., diazomethane generation) . Optimize solvent recovery (e.g., DCM/MeCN recycling) and use statistical process control (SPC) to monitor critical parameters (e.g., pH, temperature). highlights copolymerization protocols that maintain reproducibility at scale .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

  • Methodological Answer : Use in silico ADMET tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism and hepatotoxicity. Focus on the propanamide moiety, which may undergo hydrolysis. Validate predictions with in vitro microsomal assays (human liver microsomes) and compare against in vivo pharmacokinetic data (if available). ’s agrochemical applications suggest environmental toxicity screening is also relevant .

Q. What experimental designs are suitable for identifying synergistic or antagonistic effects in combination therapies?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 1:4) against monotherapies in cell-based assays. Use factorial designs to assess interaction effects between variables (e.g., concentration, exposure time). ’s emphasis on inferential statistics supports rigorous data interpretation .

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